molecular formula C17H10NNaO7 B7822650 Sodium aristolochate CAS No. 52232-70-9

Sodium aristolochate

Cat. No. B7822650
CAS RN: 52232-70-9
M. Wt: 363.25 g/mol
InChI Key: BQVOPWJSBBMGBR-UHFFFAOYSA-M
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Description

Sodium aristolochate is a useful research compound. Its molecular formula is C17H10NNaO7 and its molecular weight is 363.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Isolation and Structural Analysis

Sodium aristolochate and its derivatives have been the subject of several studies focusing on their isolation and structural characterization. For example, three new sodium aristolochate derivatives were isolated from the leaves of Aristolochia foveolata and characterized using spectral and chemical methods, marking the first reported isolation of sodium aristolochates from natural sources (Leu, Chan, & Wu, 1998). Additionally, sodium aristolochates have been isolated from the flowers and fruits of Aristolochia zollingeriana (Chiang, Leu, Chan, & Wu, 1998), and from the root and stem of Aristolochia heterophylla Hemsl. (Wu, Chan, & Leu, 2000).

Phytochemical Studies

Phytochemical studies have identified sodium aristolochate among various compounds in different species of Aristolochia. For instance, studies on Aristolochia urupaensis led to the isolation of new aristolochic acid derivatives including sodium aristolochate F, highlighting the chemical diversity of this plant genus (Holzbach, Nascimento, & Lopes, 2017).

Bibliometric Analysis and Research Trends

A comprehensive bibliometric analysis has been conducted to study the research trends of aristolochic acids, including sodium aristolochate, over a span of 60 years. This analysis provides insights into the evolutionary trends, contributions of various countries and institutions, and future research directions for aristolochic acids (Zhou et al., 2019).

Analytical Methods Development

Developing analytical methods for the detection of aristolochic acids, including sodium aristolochate, in medicinal plants is another area of research. For example, a capillary zone electrophoresis method was developed for analyzing aristolochic acids in medicinal plants, demonstrating its potential for quality control in herbal medicine (Ong & Woo, 2001).

properties

IUPAC Name

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVOPWJSBBMGBR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10NNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020099
Record name Sodium aristolochate-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium aristolochate

CAS RN

10190-99-5
Record name Sodium aristolate 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aristolochate-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ARISTOLOCHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTM3D3H78E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
CY Chiang, YL Leu, YY Chan… - Journal of the Chinese …, 1998 - Wiley Online Library
… Two new sodium salts of aristolochic acids: sodium aristolochate-11 and -IVa, together with ten known compounds: sodium aristolochate-I, sodium aristolochate-C, aristolactam, …
Number of citations: 27 onlinelibrary.wiley.com
TS Wu, YY Chan, YL Leu - Chemical and pharmaceutical bulletin, 2000 - jstage.jst.go.jp
… sodium aristolochate-I (25) (290 mg), sodium 7-hydroxyl-aristolochate (29) (2 mg), sodium aristolochate-II (26) (6 mg), sodium aristoloehate-lll (27) (6 mg), aristolic acid (30) (3 mg), …
Number of citations: 33 www.jstage.jst.go.jp
YL Leu, YY Chan, TS Wu - Phytochemistry, 1998 - Elsevier
Three new sodium aristolochate derivatives, sodium aristolochate-I, -C and sodium 7-hydroxyaristolochate-A, together with 11 known compounds, were isolated from fresh leaves of …
Number of citations: 28 www.sciencedirect.com
TS Wu, YY Chan, YL Leu - Chemical and pharmaceutical bulletin, 2000 - jstage.jst.go.jp
… Results and Discussion Sodium aristolochate-VII (1) was isolated as yellowish needles. The UV absorption bands at 222, 264, 310, 367 and 372 nm suggested it is an aristolochic acid …
Number of citations: 49 www.jstage.jst.go.jp
JC Holzbach, IR Nascimento… - Journal of the Brazilian …, 2017 - SciELO Brasil
… -4H-pyran-4-one, with unusual carbon skeleton, and three new aristolochic acid derivatives (7-O-methylaristolochic acid F, sodium 7-O-methylaristolochate F and sodium aristolochate F…
Number of citations: 8 www.scielo.br
YL Leu, YY Chan, MY Hsu, IS Chen… - Journal of the Chinese …, 1998 - Wiley Online Library
… -I (9)/ aristolochic acid (10),2 sodium aristolochate-Vlla (1l),8 sodium aristolochate-Il (12),8 sodium aristolochate-C (13),3 sodium aristolochate-IVa (14), 8 aristolochic acid-Vfla (15),8 …
Number of citations: 20 onlinelibrary.wiley.com
PL Wu, GC Su, TS Wu - Journal of natural products, 2003 - ACS Publications
… E; 12 seven aristolochic acids, aristolochic acid-I, 13 aristolochic acid-II, 14 aristolochic acid-I methyl ester, 13 aristolochic acid-II methyl ester, 13 aristoloside, 7 sodium aristolochate-I, …
Number of citations: 51 pubs.acs.org
YC Chen, MJ Cheng, SJ Lee, IL Tsai… - Journal of the Chinese …, 2007 - Wiley Online Library
… , antidesmol (1), antidesmanins E (2) and F (3), antidesnone (4), antidesnol (5), barbatumols A (6) and B (7), together with 14 known compounds including sodium aristolochate-I (10) …
Number of citations: 6 onlinelibrary.wiley.com
V Kumar, AK Prasad, VS Parmar - Natural product reports, 2003 - pubs.rsc.org
… Sodium aristolochate I 95 (aristolochate I) Aristolochia cucurbitifolia 51,52 … Sodium aristolochate III 96 Aristolochia cucurbitifolia 51 Sodium aristolochate C 97 (sodium aristolochate IIIa) …
Number of citations: 210 pubs.rsc.org
M Bialecki, T Wronski, S Szwemin - Herba. Pol, 1973
Number of citations: 2

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